5-Oxopentanoate de méthyle

Vue d'ensemble

Description

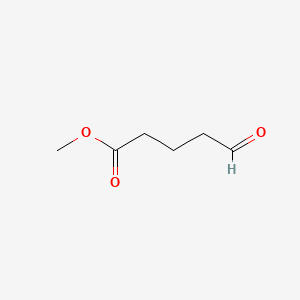

Methyl 5-oxopentanoate is an organic compound with the molecular formula C6H10O3. It is an ester derived from 5-oxopentanoic acid and methanol. This compound is of significant interest in organic synthesis and industrial applications due to its versatile reactivity and potential as a building block for more complex molecules.

Applications De Recherche Scientifique

Methyl 5-oxopentanoate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

Industry: Methyl 5-oxopentanoate is employed in the production of polymers, resins, and other industrial chemicals.

Mécanisme D'action

Target of Action

Methyl 5-oxopentanoate is primarily used as a green solvent . It has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents

Result of Action

The primary result of Methyl 5-oxopentanoate’s action is the facilitation of chemical reactions in a more environmentally friendly manner. It has been demonstrated for the first time for O - and N -arylation in S N Ar reaction with solvent recovery with similar or superior yields compared to other green solvents .

Action Environment

The efficacy and stability of Methyl 5-oxopentanoate as a solvent can be influenced by environmental factors such as temperature and pressure. Important practical solvent properties and parameters such as dielectric constant, solubility parameters, solvent miscibility, and NMR residual shifts have been determined to facilitate its uptake as a green solvent .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 5-oxopentanoate can be synthesized through various methods. One common approach involves the esterification of 5-oxopentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, methyl 5-oxopentanoate is often produced via a more efficient process involving the catalytic hydrogenation of 5-oxopentanoic acid methyl ester. This method allows for higher yields and purity, making it suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 5-oxopentanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 5-oxopentanoic acid.

Reduction: Reduction of the ester group can yield 5-hydroxypentanoate.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: 5-oxopentanoic acid.

Reduction: 5-hydroxypentanoate.

Substitution: Various substituted esters depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: This compound is similar in structure but contains a dimethylamino group, making it more polar and suitable for different applications.

Ethyl 5-oxopentanoate: Similar to methyl 5-oxopentanoate but with an ethyl ester group, which can affect its reactivity and solubility.

Propyl 5-oxopentanoate: Another similar compound with a propyl ester group, offering different physical and chemical properties.

Uniqueness: Methyl 5-oxopentanoate is unique due to its balance of reactivity and stability, making it a versatile intermediate in organic synthesis. Its relatively simple structure allows for easy modification, enabling the synthesis of a wide range of derivatives with diverse applications.

Propriétés

IUPAC Name |

methyl 5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-9-6(8)4-2-3-5-7/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBTZROCKNUIONO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00209011 | |

| Record name | Pentanoic acid, 5-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6026-86-4 | |

| Record name | Pentanoic acid, 5-oxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006026864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic acid, 5-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-oxopentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Methyl 5-oxopentanoate is frequently employed as a versatile building block in organic synthesis. For instance, it can act as a starting material for synthesizing enantiopure trans-3,4-disubstituted piperidines, which are crucial components in various pharmaceuticals, including the antidepressant paroxetine. []

A: Yes, traditional solvents like N-methyl-2-pyrrolidone (NMP) and dimethylacetamide (DMAc) used in membrane fabrication can have detrimental environmental and health impacts. They are often toxic, slow to biodegrade, and flammable, necessitating strict safety protocols. []

A: Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, marketed as Rhodiasolv PolarClean, presents itself as a greener alternative. It's bio-derived, biodegradable, non-flammable, and nonvolatile, making it a safer and more environmentally friendly option. [, ]

A: Research shows that PolarClean can be used to fabricate polysulfone ultrafiltration membranes. These membranes, notably, displayed desirable characteristics like sponge-like pores, high water flux values (176.0 ± 8.8 LMH), and commendable solute rejection rates (99.0 ± 0.51%). []

A: Yes, PolarClean has shown remarkable efficacy in the liquid-phase exfoliation of layered materials such as WS2, MoS2, and graphene. []

A: Compared to a standard solvent like NMP, PolarClean yielded significantly more few-layer flakes (thickness < 5 nm) - an increase of about 350% - while maintaining similar lateral sizes and yields. Furthermore, the use of PolarClean resulted in a tenfold reduction in defect density. []

A: PolarClean's lack of toxicity and biodegradability make it particularly attractive for applications sensitive to solvent toxicity, such as the agri-food industry and desalination. This opens up new possibilities for using layered materials in these sectors. []

A: Yes, studies have investigated Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate (MDMO) as a green solvent for cleaning end-of-life polyvinylidene fluoride (PVDF) membranes from membrane bioreactors. []

A: MDMO cleaning significantly restored the water permeance of the fouled membranes, achieving nearly 100% flux recovery. This cleaning process also maintained the membrane's rejection ability and stability. []

A: Molecular dynamic simulations suggest that MDMO interacts strongly with PVDF, allowing it to displace irrecoverable foulants from the membrane surface. This interaction leads to the desorption of the foulants and their diffusion into the bulk MDMO solvent. []

A: Tests in lab-scale membrane bioreactors treating real wastewater have confirmed that EOL membranes cleaned with MDMO can be reused effectively. []

A: PolarClean, along with other greener solvents like N-butylpyrrolidinone (NBP), is being explored as a safer alternative in peptide synthesis to minimize the formation of toxic hydrogen cyanide (HCN) often generated in reactions using diisopropylcarbodiimide (DIC) and ethyl (hydroxyimino)cyanoacetate (Oxyma). []

A: Studies indicate that the solvent used can significantly influence the formation of HCN in DIC/Oxyma-mediated reactions. PolarClean, particularly when used in combination with ethyl acetate, can substantially decrease the rate of HCN generation compared to traditional solvents like DMF. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.